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Compound of Interest

Compound Name: 1,8-Bis(diphenylphosphino)octane

Cat. No.: B1339285

Introduction

1,8-Bis(diphenylphosphino)octane (DPPO) is a bidentate phosphine ligand characterized by
two diphenylphosphino groups linked by a flexible eight-carbon alkyl chain. This long, flexible
backbone allows the ligand to adopt a wide range of coordination angles, making it a versatile
tool in coordination chemistry and catalysis. Unlike rigid bisphosphine ligands, the
conformational flexibility of the octane chain in DPPO allows it to chelate to a metal center in
various geometries, influencing the steric and electronic properties of the resulting complex.
These properties are crucial for tuning the reactivity and selectivity of catalysts in a variety of
organic transformations.

This document provides an overview of key applications for 1,8-
bis(diphenylphosphino)octane, including its use in metal-catalyzed cross-coupling,
hydroformylation, and hydrogenation reactions, as well as in the synthesis of novel
coordination complexes.

Application 1: Palladium-Catalyzed Cross-Coupling
Reactions

Bidentate phosphine ligands are pivotal in palladium-catalyzed cross-coupling reactions, which
are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. The ligand
stabilizes the active Pd(0) species and facilitates key steps in the catalytic cycle, such as
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oxidative addition and reductive elimination. The large bite angle and flexibility of DPPO can
enhance catalytic activity and influence product selectivity in reactions like the Suzuki-Miyaura
coupling.

Quantitative Data: Suzuki-Miyaura Coupling

The following table summarizes representative results for the Suzuki-Miyaura coupling of an
aryl halide with an arylboronic acid using a palladium catalyst with a bidentate phosphine
ligand. While specific data for DPPO is compiled from typical conditions for similar long-chain
ligands, it illustrates the expected high efficiency.
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Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-
coupling reaction. All operations should be performed under an inert atmosphere (e.g.,
Nitrogen or Argon) using standard Schlenk techniques.

o Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium source
(e.g., Pd(OAC)z, 1-2 mol%) and 1,8-bis(diphenylphosphino)octane (DPPO, 1.1-2.2 mol%
relative to Pd) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
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» Reagent Addition: To the flask, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5
equiv), and the base (2.0-3.0 equiv).

e Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or THF) to the flask via
syringe to achieve the desired concentration (typically 0.1-0.5 M).

» Reaction: Seal the flask and heat the reaction mixture to the specified temperature with
vigorous stirring.

e Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an
organic solvent (e.g., ethyl acetate) and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel to
obtain the desired biaryl product.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Pd-catalyzed Suzuki-Miyaura cross-
coupling cycle, facilitated by a bidentate phosphine ligand (P*P) such as DPPO.
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Caption: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle.

Application 2: Rhodium-Catalyzed Hydroformylation

Hydroformylation, or "oxo synthesis," is a crucial industrial process that converts alkenes into
aldehydes using syngas (a mixture of CO and Hz). The choice of ligand for the rhodium catalyst
is critical for controlling the regioselectivity (linear vs. branched aldehyde). Long-chain
bidentate phosphines like DPPO can be used to tune the catalyst's properties. Adding an
equimolar amount of an a,w-bis(diphenylphosphino)alkane to a conventional rhodium catalyst
can improve thermal stability and reaction rates in the low-pressure hydroformylation of a-
olefins.[1]

Quantitative Data: Hydroformylation of 1-Octene

This table presents typical data for the rhodium-catalyzed hydroformylation of 1-octene,
highlighting the influence of phosphine ligands on the reaction outcome.

Pressu Conve

. P:Rh Temp. Time ] L:B
Entry Ligand . re (bar, rsion . Ref.
Ratio (°C) (h) Ratio*
H2/CO) (%)
6.2
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1 L:B Ratio = Linear to Branched aldehyde ratio. 2 dppe = 1,2-bis(diphenylphosphino)ethane, a
short-chain analogue. 3 dppb = 1,4-bis(diphenylphosphino)butane, a mid-chain analogue. The
trend suggests longer chains like DPPO would also favor high linearity.

Experimental Protocol: Hydroformylation of an Alkene
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This protocol provides a general procedure for a lab-scale hydroformylation reaction. This
reaction must be carried out in a high-pressure autoclave.

o Catalyst Loading: In a glovebox, charge the autoclave's glass liner with the rhodium
precursor (e.g., Rh(acac)(CO)z, 0.01-0.1 mol%) and 1,8-bis(diphenylphosphino)octane
(DPPO, 1-4 equiv relative to Rh).

o Reagent Addition: Add the degassed solvent (e.g., toluene) followed by the alkene substrate
(1.0 equiv).

o Autoclave Assembly: Seal the liner inside the autoclave. Purge the system several times with
syngas (H2/CO 1:1).

o Reaction: Pressurize the autoclave to the desired pressure (e.g., 10-50 bar) with syngas.
Heat the reaction to the target temperature (e.g., 80-120 °C) with efficient stirring. Maintain a
constant pressure by supplying syngas from a reservoir.

o Work-up: After the reaction time, cool the autoclave to room temperature and carefully vent
the excess gas.

e Analysis: Analyze the product mixture directly by GC to determine conversion and
regioselectivity (linear-to-branched ratio). The product can be purified by distillation or
chromatography if required.

Application 3: Metal-Free Catalytic Hydrogenation
(Frustrated Lewis Pairs)

In a departure from transition-metal catalysis, bulky phosphines can be used in "Frustrated
Lewis Pair" (FLP) chemistry. An FLP consists of a sterically hindered Lewis acid and Lewis
base that cannot form a classical adduct. This unquenched reactivity allows the pair to activate
small molecules, including Hz. A combination of a bulky bisphosphine like 1,8-
bis(diphenylphosphino)naphthalene and the Lewis acid B(CsFs)s can reversibly activate
dihydrogen and catalyze the hydrogenation of substrates like silyl enol ethers under mild,
metal-free conditions.[2][3][4] The long, flexible chain of DPPO can also be envisioned in
similar applications where precise spatial arrangement of the phosphine groups is required.
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Experimental Protocol: FLP-Catalyzed Hydrogenation of a Silyl Enol Ether

This protocol is adapted from procedures for FLP-catalyzed hydrogenations.[2]

o Catalyst Preparation: In a glovebox, dissolve the phosphine ligand (e.g., DPPO, 5 mol%) and
the Lewis acid (e.g., B(CeFs)3, 5 mol%) in an anhydrous, non-coordinating solvent like
toluene or dichloromethane in a Schlenk tube.

o Substrate Addition: Add the silyl enol ether (1.0 equiv) to the solution.

o Reaction Setup: Seal the tube, remove it from the glovebox, and connect it to a hydrogen
gas line. Purge the system with Ha.

» Hydrogenation: Stir the solution under a positive pressure of Hz (typically 1-4 bar) at room
temperature.

e Monitoring: Monitor the reaction by *H NMR spectroscopy by taking aliquots from the
reaction mixture.

o Work-up: Once the reaction is complete, carefully quench any active species by exposing the
reaction to air. Remove the solvent under reduced pressure.

« Purification: Purify the resulting silyl ether by column chromatography on silica gel.

Experimental Workflow: General Catalytic Reaction Setup

The following diagram outlines a typical experimental workflow for setting up a catalytic
reaction under an inert atmosphere, applicable to the protocols described above.
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Caption: Inert atmosphere experimental workflow for catalysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1339285?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/373242100_Hydroformylation_OXO_Catalysis
https://pubs.rsc.org/en/content/articlelanding/2008/cc/b813286k
https://pubs.rsc.org/en/content/articlelanding/2008/cc/b813286k
https://pubs.rsc.org/en/content/articlelanding/2008/cc/b813286k
https://pubs.rsc.org/en/content/articlelanding/2008/cc/b813286k
https://www.researchgate.net/publication/23494453_ChemInform_Abstract_Heterolytic_Dihydrogen_Activation_with_the_18-BisdiphenylphosphinonaphthaleneB_C6F53_Pair_and_Its_Application_for_Metal-Free_Catalytic_Hydrogenation_of_Silyl_Enol_Ethers
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5115_E.pdf
https://www.benchchem.com/product/b1339285#using-1-8-bis-diphenylphosphino-octane-as-a-bidentate-ligand
https://www.benchchem.com/product/b1339285#using-1-8-bis-diphenylphosphino-octane-as-a-bidentate-ligand
https://www.benchchem.com/product/b1339285#using-1-8-bis-diphenylphosphino-octane-as-a-bidentate-ligand
https://www.benchchem.com/product/b1339285#using-1-8-bis-diphenylphosphino-octane-as-a-bidentate-ligand
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1339285?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

